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Compound of Interest

Compound Name: 2-Ethynylbenzaldehyde

Cat. No.: B1209956 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 2-ethynylbenzaldehyde using

Fourier Transform Infrared (FTIR) spectroscopy. 2-Ethynylbenzaldehyde (CAS No. 38846-64-

9), also known as 2-formylphenylacetylene, is a valuable bifunctional organic building block

utilized in the synthesis of complex heterocyclic compounds and as a covalent modifier in drug

development. Accurate structural confirmation is paramount, and FTIR spectroscopy serves as

a rapid, reliable, and non-destructive method for verifying the key functional groups that define

its unique chemical reactivity.

Predicted Vibrational Frequencies of 2-
Ethynylbenzaldehyde
The infrared spectrum of 2-ethynylbenzaldehyde is characterized by the distinct vibrational

modes of its three primary functional components: a terminal alkyne, an aromatic aldehyde,

and a disubstituted benzene ring. The electronic conjugation between these groups influences

the precise position of their characteristic absorption bands.

Key Diagnostic Regions
Alkyne Group (≡C-H and C≡C): The presence of a terminal alkyne is confirmed by two highly

characteristic peaks. A strong and sharp absorption band appears around 3300 cm⁻¹
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corresponding to the ≡C-H stretching vibration.[1][2] The carbon-carbon triple bond (C≡C)

stretch gives rise to a weaker, sharp absorption in the 2260-2100 cm⁻¹ region.[1][3] The

intensity of this peak is greater than that of an internal alkyne due to the asymmetry of the

terminal placement.

Aldehyde Group (C=O and C-H): The aldehyde functional group provides two key diagnostic

signals. The C=O (carbonyl) stretching vibration results in a very strong and sharp

absorption. Due to conjugation with the aromatic ring, this peak is expected to appear at a

lower wavenumber, typically in the 1710-1685 cm⁻¹ range, as opposed to a non-conjugated

aldehyde.[4] A hallmark of the aldehyde is the aldehydic C-H stretch, which typically appears

as a pair of weaker bands at approximately 2850 cm⁻¹ and 2750 cm⁻¹.[3] The lower

frequency band is particularly useful for distinguishing aldehydes from other carbonyl-

containing compounds like ketones.[5] This doublet arises from a phenomenon known as

Fermi resonance, where the C-H stretching vibration couples with an overtone of the C-H

bending vibration.[6]

Aromatic Ring (C=C and C-H): The benzene ring exhibits several characteristic absorptions.

Aromatic C-H stretching vibrations are observed as weak to medium bands just above 3000

cm⁻¹, typically around 3100-3020 cm⁻¹.[3] A series of medium-intensity absorptions between

1600 cm⁻¹ and 1450 cm⁻¹ are due to C=C stretching vibrations within the aromatic ring.[3]

Additionally, strong C-H out-of-plane bending vibrations in the fingerprint region (below 1000

cm⁻¹) can provide information about the substitution pattern of the ring.

Data Presentation: Summary of Expected
Absorptions
The quantitative data for the expected vibrational frequencies of 2-ethynylbenzaldehyde are

summarized in the table below for easy reference and comparison.
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Vibrational Mode Functional Group
Expected
Wavenumber
(cm⁻¹)

Expected Intensity

≡C-H Stretch Terminal Alkyne ~3300 Strong, Sharp

Aromatic C-H Stretch Aromatic Ring 3100 - 3000 Weak to Medium

Aldehydic C-H Stretch Aldehyde ~2850 and ~2750 Weak (Fermi Doublet)

C≡C Stretch Terminal Alkyne 2260 - 2100
Weak to Medium,

Sharp

C=O Stretch

(Conjugated)
Aldehyde 1710 - 1685 Strong, Sharp

Aromatic C=C Stretch Aromatic Ring 1600 - 1450 Medium

Aldehydic C-H Bend Aldehyde ~1390 Medium

Aromatic C-H Out-of-

Plane Bend
Aromatic Ring 900 - 650 Strong

Experimental Protocol: KBr Pellet Method for Solid
Samples
This protocol details the standard procedure for preparing a solid sample for analysis via

transmission FTIR spectroscopy. The Potassium Bromide (KBr) pellet method is widely used as

KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and forms

a solid, glass-like sheet under pressure.[7][8]

Materials and Equipment:

2-Ethynylbenzaldehyde (1-2 mg)

Spectroscopic grade, dry Potassium Bromide (KBr) powder (100-200 mg)

Agate mortar and pestle

Pellet press with die set
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Hydraulic press (capable of 8-10 tons of pressure)

Vacuum pump (optional, but recommended)

FTIR Spectrometer

Procedure:

Preparation of KBr: Dry the KBr powder in an oven at ~110°C for at least 2-3 hours to

remove any absorbed moisture, which can interfere with the spectrum. Store the dried KBr in

a desiccator until use.[7][9]

Grinding and Mixing: Place approximately 1-2 mg of the 2-ethynylbenzaldehyde sample

and 100-200 mg of the dried KBr into a clean agate mortar.[8] Grind the two substances

together thoroughly with the pestle for several minutes until a fine, homogeneous powder is

obtained.[10]

Loading the Die: Transfer a portion of the powder mixture into the pellet-forming die.

Distribute the powder evenly to ensure a uniform pellet thickness.

Pressing the Pellet: Place the die into the hydraulic press. If available, connect the die to a

vacuum pump for a few minutes to remove trapped air and residual moisture, which helps

create a more transparent pellet.[10] Slowly apply a pressure of 8-10 tons for several

minutes.[9]

Pellet Retrieval and Inspection: Carefully release the pressure and dismantle the die. The

resulting pellet should be a thin, transparent, or translucent disc.[10]

Spectrum Acquisition:

First, acquire a background spectrum using either an empty sample holder or a pellet

made of pure KBr. This allows for the subtraction of atmospheric (H₂O, CO₂) and KBr-

related absorptions.

Place the sample pellet into the spectrometer's sample holder.
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Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are

sufficient to obtain a high-quality spectrum.[11]

Data Analysis: The resulting spectrum should be analyzed by identifying the key absorption

bands and assigning them to the corresponding molecular vibrations as detailed in the table

above.[12]

Visualized Workflows and Relationships
To aid in the analysis, the following diagrams illustrate the logical workflow for spectral

interpretation and the correlation between the molecule's structure and its spectral features.
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Figure 1. Logical workflow for the identification of 2-ethynylbenzaldehyde via IR spectroscopy.
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Figure 2. Correlation map of functional groups in 2-ethynylbenzaldehyde to their IR

absorptions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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